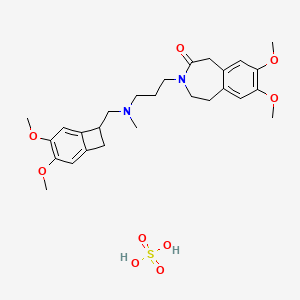

IvabradineHClsalt

Description

Contextualization within Fundamental Cardiovascular Electrophysiology Research

The discovery of the "funny" current (If) in 1979 was a landmark in understanding cardiac automaticity. umsu.ac.id This mixed sodium-potassium inward current, activated on hyperpolarization, is responsible for initiating the diastolic depolarization phase in sinoatrial node cells, thereby controlling the heart's rhythm. ijbio.com Ivabradine (B130884) HCl salt's ability to selectively block the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the If current has made it an invaluable tool for researchers studying the electrophysiology of the heart. researchgate.netmedchemexpress.com

In academic research, Ivabradine is used to:

Isolate and study the function of the If current: By specifically inhibiting this current, researchers can investigate its precise contribution to the cardiac action potential and pacemaker activity. nih.gov

Understand the role of the sinoatrial node: As Ivabradine's action is largely confined to the sinoatrial node at therapeutic concentrations, it allows for the targeted study of this primary pacemaker region. nih.gov

Investigate autonomic nervous system modulation: The If current is modulated by cyclic adenosine (B11128) monophosphate (cAMP), linking it to the effects of the autonomic nervous system on heart rate. ijbio.com Ivabradine helps to dissect these regulatory pathways.

Significance as a Pharmacological Probe for Ion Channel Function

Ivabradine's high selectivity for HCN channels makes it a powerful pharmacological probe. researchgate.net While four isoforms of HCN channels (HCN1-4) are known, HCN4 is the predominant isoform in the sinoatrial node. nih.gov Research has shown that Ivabradine blocks different HCN isoforms with varying characteristics, providing a nuanced tool for studying their individual functions. nih.govresearchgate.net

Key research findings on Ivabradine as a pharmacological probe include:

State-dependent blockade: Ivabradine's block of HCN channels is often "use-dependent" or "open-channel," meaning it preferentially binds to and blocks the channel when it is in the open state. nih.govnih.gov This property allows for the investigation of channel gating kinetics.

Isoform-specific differences: Studies on heterologously expressed HCN channels have revealed that Ivabradine can act as an "open-channel" blocker for hHCN4 and a "closed-channel" blocker for mHCN1 channels. nih.gov

Molecular site of action: Mutagenesis and in silico modeling studies have identified specific amino acid residues within the inner vestibule of the HCN4 channel pore (Y506, F509, and I510) that are crucial for Ivabradine binding. plos.org This level of detail is critical for understanding drug-receptor interactions at a molecular level.

Interactive Table: Ivabradine Block of HCN Channel Isoforms

| Channel Isoform | Reported Half-Block Concentration (IC₅₀) | Key Blocking Characteristics |

|---|---|---|

| mHCN1 | 0.94 µM researchgate.net | 'Closed-channel' blocker nih.gov |

| hHCN4 | 2.0 µM researchgate.net | 'Open-channel' blocker, use-dependent nih.gov |

Historical and Contemporary Research Perspectives on Ivabradine HCl Salt

The journey of Ivabradine from its development by Servier around two decades ago to its current standing in research has been significant. oup.com Initially, its clinical development focused on its anti-ischemic and antianginal properties. oup.com Large-scale clinical trials such as SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) and BEAUTIFUL (morbidity-mortality evAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction) have been instrumental in defining its clinical applications and have also provided a vast amount of data for further academic research. oup.comumsu.ac.idwikipedia.org

Contemporary research continues to explore the broader implications of If inhibition with Ivabradine. Recent studies have investigated its effects on other cardiac ion channels, although its selectivity for HCN channels at therapeutic concentrations is well-established. cellphysiolbiochem.com For instance, some research has shown that at higher concentrations, Ivabradine can also inhibit other channels like Kv11.1 (hERG) and voltage-gated sodium channels (Nav1.5). cellphysiolbiochem.comfrontiersin.org

Emerging areas of research include:

Atrial Fibrillation: While primarily acting on the sinoatrial node, the expression of funny-like currents in the atrioventricular node has prompted investigations into Ivabradine's potential for ventricular rate control in atrial fibrillation. researchgate.net

Tachycardia-Induced Cardiomyopathy: Studies have explored the use of Ivabradine in incessant focal atrial tachycardia, with responsiveness linked to the origin of the tachycardia within the atrial appendages. sci-hub.se

PR Interval Prolongation: Recent research suggests that Ivabradine-induced prolongation of the PR interval on an electrocardiogram may be a surrogate marker for favorable clinical outcomes in patients with systolic heart failure. mdpi.com

The ongoing research into Ivabradine HCl salt continues to expand our understanding of cardiac physiology and pathology, solidifying its role as a cornerstone pharmacological agent in cardiovascular research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H38N2O9S |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |

InChI |

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4) |

InChI Key |

BTPJWGWDKZFLCT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Ivabradine Hcl Salt

Elucidation of Molecular Binding Mechanisms to Ion Channels

The interaction of Ivabradine (B130884) with its target ion channels involves a high degree of specificity and a complex binding mechanism that has been progressively detailed through a combination of structural, computational, and electrophysiological studies.

Ivabradine demonstrates a notable selectivity for HCN channels, the molecular basis of the cardiac pacemaker I_f current. cellphysiolbiochem.comnih.gov It acts by entering the channel pore from the intracellular side and binding to a site within the ion permeation pathway. mdpi.comresearchgate.net This specific interaction leads to the inhibition of the I_f current, which in turn slows the diastolic depolarization in the sinoatrial node and reduces the heart rate. nih.govnih.gov

While Ivabradine is highly selective for HCN channels, some studies have reported interactions with other cardiac ion channels, such as the hERG (K_v11.1) potassium channels and Na_v1.5 sodium channels, although typically at higher concentrations than those required to block HCN channels. cellphysiolbiochem.commdpi.comnih.govnih.gov The affinity of Ivabradine for HCN channels is in the low micromolar range, as shown by various studies on different isoforms.

| HCN Isoform | Reported IC50 Value (µM) | Reference |

|---|---|---|

| Mouse HCN1 (mHCN1) | 0.94 | nih.gov |

| Human HCN4 (hHCN4) | 2.0 | nih.gov |

| Human HCN4 (hHCN4) | ~0.4 | researchgate.net |

| Wild-Type hHCN4 | 2.1 | plos.org |

Research indicates that Ivabradine does not show marked specificity among the four HCN channel subtypes (HCN1-4), blocking them with roughly equal potency. mdpi.compnas.orgresearchgate.net However, the mechanism of inhibition exhibits significant isoform-dependent differences. researchgate.net

Ivabradine acts as an "open-channel blocker" for HCN4, the predominant isoform in the sinoatrial node. nih.govresearchgate.netnih.gov This means the drug can only access its binding site and exert its blocking effect when the channel is in the open conformation. nih.govmdpi.com Conversely, for the HCN1 isoform, which is more prevalent in the nervous system, Ivabradine functions as a "closed-channel blocker". nih.govresearchgate.netnih.gov It can bind to and inhibit HCN1 channels when they are in the closed state or in a transitional state between open and closed. nih.govresearchgate.netresearchgate.net This differential blocking mechanism highlights a sophisticated interaction between the drug and the conformational state of the channel isoforms.

A multi-pronged approach combining advanced imaging, computational modeling, and functional assays has been instrumental in defining the binding site and interaction dynamics of Ivabradine.

Cryo-Electron Microscopy (Cryo-EM): High-resolution cryo-EM structures have provided unprecedented insight into the Ivabradine binding pocket. For HCN4, cryo-EM revealed that Ivabradine binds inside the open pore cavity, below the selectivity filter. pnas.orgnih.govpnas.org In the case of HCN1, the binding site was identified as a previously unknown pocket located at the interface between the S1 and S4 voltage-sensing helices and the HCN domain. nih.gov

Mutagenesis and In Silico Analysis: Alanine-scanning mutagenesis studies have been crucial in identifying the specific amino acid residues that form the binding site. For hHCN4, residues Tyr506, Phe509, and Ile510 within the S6 segment have been identified as key for interacting with and stabilizing the Ivabradine molecule. plos.orgnih.gov Cryo-EM studies later confirmed that Tyr507 and Ile511 (corresponding to Y506 and I510 in other numbering schemes) are the primary determinants for binding. pnas.orgpnas.org

Molecular Dynamics (MD) Simulations: Computational simulations have complemented structural data by modeling the dynamic interactions. MD simulations of Ivabradine with HCN1 have shown stabilizing π-stacking interactions between the drug and residue Phe143 on the S1 helix. nih.gov For HCN4, simulations suggest that Ivabradine blocks ion permeation through electrostatic repulsion with the cation located within the selectivity filter. pnas.orgpnas.org

Electrophysiology: The patch-clamp technique remains a fundamental experimental approach. It is used to measure the ionic currents through HCN channels in the presence of Ivabradine, allowing for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the voltage- and use-dependence of the block. nih.govplos.org

| HCN Isoform | Key Interacting Residues | Location | Reference |

|---|---|---|---|

| hHCN1 | F143, W281, F285 | S1, S4, HCN Domain | nih.gov |

| hHCN4 | Y506, F509, I510 | S6 Pore Lining | plos.orgnih.gov |

| rabbit HCN4 | Y507, I511, F510 | S6 Pore Lining | pnas.orgpnas.org |

Cellular Electrophysiological Effects and Ionic Current Modulation

The molecular binding of Ivabradine to HCN channels translates into specific modifications of cellular electrophysiology, primarily by altering the kinetics of the pacemaker current.

Ivabradine is a potent inhibitor of the I_f current, causing a concentration-dependent reduction in the current's amplitude. nih.govnih.govnih.gov The block of I_f is characterized by its complex kinetics, which are both use- and voltage-dependent. pnas.orgnih.gov

For HCN4 channels, the block is more pronounced at depolarized potentials and is relieved by strong hyperpolarization. nih.gov This relief is not solely due to the voltage itself but is facilitated by the inward flow of ions during hyperpolarization, a mechanism described as a "current-dependent" block, where the ion flow effectively "kicks off" the drug molecule from its binding site. nih.govnih.govplos.org Full development of the block is use-dependent, requiring several cycles of hyperpolarization and depolarization. researchgate.netpnas.org In contrast, the block of HCN1 channels develops when channels are closed and is not relieved by hyperpolarization. nih.govresearchgate.net Studies on rabbit sinoatrial nodal cells show that Ivabradine's inhibitory effect is significant even at physiologically relevant membrane potentials. nih.govnih.gov

| Ivabradine Concentration | Membrane Potential | Reduction in Peak I_f | Cell Type | Reference |

|---|---|---|---|---|

| 3 µM | ~ -60 mV (Max. Diastolic Potential) | ~41% | Rabbit SANC | nih.gov |

| 3 µM | -92 mV | ~60% (Maximal reduction) | Rabbit SANC | nih.gov |

| 10 µM | -60 to -40 mV | ~46% | Rabbit SANC | researchgate.net |

| 30 µM | -60 to -40 mV | ~53.5% | Rabbit SANC | researchgate.net |

The primary consequence of I_f inhibition by Ivabradine at the cellular level is a reduction in the automaticity of pacemaker cells. nih.gov By inhibiting the I_f current, Ivabradine selectively reduces the slope of the diastolic depolarization phase of the action potential. researchgate.netresearchgate.net This prolongs the time it takes for the membrane potential to reach the threshold for firing the next action potential, resulting in a slower spontaneous firing rate. mdpi.comnih.gov

A key feature of Ivabradine's action is its high specificity; it slows the pacemaker rate without significantly affecting other parameters of the action potential, such as its duration, amplitude, or the maximum rate of depolarization. nih.govresearchgate.net Furthermore, it does not have a direct negative inotropic (contractility) effect. nih.govresearchgate.net A clinically relevant concentration of 3 µM has been shown to reduce the spontaneous action potential firing rate in isolated rabbit sinoatrial nodal cells by approximately 15%. nih.govnih.gov This cellular effect is the basis for the dose-dependent reduction in heart rate observed in vivo. nih.gov

Influence on Resting Membrane Potential Regulation

Ivabradine HCl salt exerts a specific and selective influence on the regulation of the resting membrane potential, primarily within the pacemaker cells of the sinoatrial (SA) node. Its mechanism is centered on the inhibition of the "funny" or pacemaker current (If). nih.govnih.govfrontiersin.org This current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane, typically in the diastolic voltage range. nih.gov The If current is crucial for initiating the slow diastolic depolarization phase of the action potential in pacemaker cells, which ultimately determines the heart rate. nih.govfrontiersin.org

By selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that conduct the If current, Ivabradine reduces the slope of diastolic depolarization. nih.govfrontiersin.org This action prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a reduction of the spontaneous firing rate of SA node cells. nih.gov Ivabradine's action is highly selective for the If current at therapeutic concentrations, with negligible effects on other cardiac ionic currents such as ICa,L or IKr, thus preserving myocardial contractility and ventricular repolarization.

The molecular targets of Ivabradine are the HCN channel isoforms, with HCN4 being the predominant isoform in the sinoatrial node. nih.govnih.gov Research has shown that Ivabradine blocks HCN channels by entering the channel pore from the intracellular side when the channel is in its open state. nih.gov This "open-channel" block is use-dependent, meaning its efficacy increases with the frequency of channel opening. frontiersin.org However, studies on different HCN isoforms have revealed nuances in its mechanism. For instance, Ivabradine acts as an 'open-channel' blocker for human HCN4 (hHCN4) channels but behaves more like a 'closed-channel' blocker for mouse HCN1 (mHCN1) channels. nih.gov The block of hHCN4 channels is strengthened by depolarization and relieved by hyperpolarization. nih.gov

| Channel Isoform | Species | Half-maximal Inhibitory Concentration (IC50) | Mechanism of Block | Reference |

|---|---|---|---|---|

| HCN1 | Mouse (mHCN1) | 0.94 µM | Closed-channel block | nih.gov |

| HCN4 | Human (hHCN4) | 2.0 µM | Open-channel block | nih.gov |

Molecular Signaling Pathways Mediated by Ivabradine HCl Salt

Beyond its primary electrophysiological effect on HCN channels, Ivabradine HCl salt has been shown to modulate several intracellular signaling pathways, contributing to its broader cardiovascular effects, often referred to as pleiotropic effects. nih.gov These effects are largely independent of its heart-rate-lowering action and involve pathways related to inflammation, oxidative stress, and cardiac remodeling. nih.govnih.gov

Anti-inflammatory and Anti-oxidative Pathways: Research indicates that Ivabradine can exert anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines. nih.gov In patients with chronic heart failure, treatment with Ivabradine has led to a significant reduction in Tumor Necrosis Factor-alpha (TNF-α) serum levels. nih.gov Preclinical models have also shown its ability to inhibit other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.netresearchgate.net Furthermore, Ivabradine has been found to prevent low shear stress-induced endothelial inflammation and oxidative stress. This protective effect is mediated through the regulation of the mTOR/eNOS pathway. researchgate.netnih.gov Specifically, it appears to suppress inflammation and oxidative stress by activating the mTORC2/Akt pathway while reducing mTORC1-induced eNOS-Thr495 activation. researchgate.net

Cardiac Remodeling and Angiogenesis Pathways: Ivabradine influences signaling cascades involved in cardiac remodeling, a process of structural changes in the heart in response to injury or stress. nih.gov Animal studies have demonstrated that Ivabradine can reduce myocardial fibrosis by downregulating the expression of growth factors like Transforming Growth Factor-β1 (TGF-β1) and mediators such as matrix metalloproteinases (MMPs). nih.gov

A key pathway implicated in the cardioprotective effects of Ivabradine is the PI3K/Akt/mTOR/p70S6K pathway. researchgate.net By inhibiting this pathway, Ivabradine has been shown to enhance autophagy in myocardial cells, which is a crucial process for cellular homeostasis and survival. researchgate.net This action contributes to reducing infarct size and inhibiting myocardial apoptosis in models of myocardial infarction. researchgate.net

Moreover, Ivabradine has been found to promote angiogenesis, the formation of new blood vessels. nih.govanatoljcardiol.com This effect is closely associated with the enhancement of the Akt-eNOS signaling pathway. nih.govanatoljcardiol.com The activation of Akt-eNOS signaling leads to increased production of nitric oxide (NO), which is essential for angiogenesis. anatoljcardiol.com Concurrently, Ivabradine has been observed to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a pathway activated during cardiac hypertrophy. nih.govanatoljcardiol.com There is also evidence to suggest that Ivabradine may inhibit ventricular remodeling through its effects on the Notch and NF-κB signaling pathways. muhn.edu.cn

| Pathway Category | Specific Pathway/Molecule | Observed Effect of Ivabradine | Reference |

|---|---|---|---|

| Inflammation | TNF-α | Reduced serum levels | nih.gov |

| IL-1β, IL-6 | Inhibited production | researchgate.netresearchgate.net | |

| NF-κB | Inhibitory effect suggested | muhn.edu.cn | |

| Cardiac Remodeling & Angiogenesis | Akt-eNOS signaling | Enhanced/Activated | nih.govanatoljcardiol.com |

| p38 MAPK phosphorylation | Inhibited | nih.govanatoljcardiol.com | |

| PI3K/AKT/mTOR/p70S6K | Inhibited (leading to enhanced autophagy) | researchgate.net | |

| TGF-β1 | Decreased expression | nih.gov |

Preclinical Electrophysiological Studies of Ivabradine Hcl Salt

In Vitro Electrophysiological Characterization in Isolated Systems

In vitro studies have been fundamental in elucidating the direct effects of Ivabradine (B130884) HCl salt on individual ion channels and cellular networks, providing a detailed understanding of its pharmacological profile at the molecular and cellular levels.

Patch-Clamp Electrophysiology on Native and Recombinant HCN Channels

Patch-clamp electrophysiology has been a key technique to investigate the interaction of Ivabradine with its primary targets, the HCN channels. Studies on both native and heterologously expressed recombinant HCN channels have provided detailed insights into the mechanism of inhibition.

Ivabradine demonstrates a dose-dependent block of HCN channel isoforms. Research has shown that Ivabradine blocks both HCN1 and HCN4 channels, which are the main isoforms expressed in the sinoatrial node. The half-maximal inhibitory concentrations (IC50) have been determined for different isoforms, highlighting a degree of selectivity.

The block of HCN channels by Ivabradine is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel. For hHCN4 channels, Ivabradine acts as an 'open-channel' blocker, binding preferentially when the channel is in the open state. This results in a use-dependent block, where the degree of inhibition increases with the frequency of channel opening. Conversely, for mHCN1 channels, Ivabradine has been described as a 'closed-channel' blocker, suggesting it can bind to the channel when it is not in the open configuration. The binding site for Ivabradine on HCN4 channels has been identified within the intracellular side of the channel pore. droracle.ai

Interactive Table: Inhibitory Action of Ivabradine on HCN Channels

| Channel Isoform | Type of Block | IC50 (µM) | Key Characteristics |

|---|---|---|---|

| hHCN4 | Open-channel | 2.0 | Block requires channel opening, is strengthened by depolarization, and relieved by hyperpolarization. |

| mHCN1 | Closed-channel | 0.94 | Block does not occur when channels are in the open state during hyperpolarization. |

Multi-Electrode Array (MEA) Recordings for Network Activity Analysis

Multi-electrode arrays (MEAs) are a valuable tool for studying the electrophysiological activity of cellular networks, such as spontaneously beating sheets of cardiomyocytes. eurofins.comaxionbiosystems.com This technology allows for the non-invasive, simultaneous recording of extracellular field potentials from multiple sites within a cell culture, providing insights into parameters like beat rate, field potential duration, and conduction velocity across the network. axionbiosystems.comresearchgate.net

While MEA technology is widely used for cardiotoxicity screening and studying the effects of various compounds on cardiac cell network function, specific preclinical studies detailing the use of MEA to analyze the network activity of Ivabradine HCl salt are not extensively reported in the currently available literature. Such studies would be beneficial to further understand how the targeted inhibition of HCN channels by Ivabradine translates to changes in the coordinated electrical activity of a cardiomyocyte syncytium.

Detailed Ionic Current Analysis Using Voltage-Clamp Techniques

Voltage-clamp techniques have been employed to conduct a detailed analysis of the effects of Ivabradine on various cardiac ion currents beyond the primary target, HCN channels. These studies are crucial for understanding the selectivity profile of the compound and predicting potential off-target effects.

While Ivabradine is highly selective for HCN channels, at higher concentrations, it can interact with other cardiac ion channels. Studies have shown that Ivabradine can inhibit the rapid delayed rectifier potassium current (IKr), mediated by Kv11.1 (hERG) channels, with an IC50 in the low micromolar range. nih.gov Furthermore, Ivabradine has been demonstrated to inhibit human voltage-gated Na+ channels (Nav1.5) in a concentration-, voltage-, and frequency-dependent manner. nih.gov The inhibition of Nav1.5 is considered atypical and may contribute to some of the observed electrophysiological effects of Ivabradine beyond heart rate reduction. nih.gov In contrast, the effect on L-type calcium currents is reported to be slight.

Interactive Table: Ivabradine's Effect on Various Cardiac Ion Channels

| Ion Channel | Current | Effect | IC50 (µM) | Reference |

|---|---|---|---|---|

| HCN1 | If/Ih | Inhibition | 0.94 | |

| HCN4 | If/Ih | Inhibition | 2.0 | |

| Kv11.1 (hERG) | IKr | Inhibition | 11 ± 2 | nih.gov |

| Nav1.5 | INa | Inhibition | 30 ± 3 | mdpi.com |

| hKv1.5 | IKur | Inhibition | 29.0 ± 1.9 | mdpi.com |

Ex Vivo Organ and Tissue Preparations for Electrophysiological Assessment

Ex vivo studies on isolated organs and tissues bridge the gap between in vitro cellular assays and in vivo models, allowing for the investigation of drug effects in a more integrated physiological system.

Studies on Isolated Cardiac Myocytes and Sinoatrial Node Preparations

Research using isolated sinoatrial node (SAN) preparations has been instrumental in confirming the primary mechanism of action of Ivabradine. In these preparations, Ivabradine has been shown to selectively slow the diastolic depolarization slope, leading to a reduction in the spontaneous firing rate of SAN cells without significantly affecting other action potential parameters. mdpi.comdroracle.ai This directly translates to its heart rate-lowering effect. droracle.ai

Studies on isolated ventricular cardiomyocytes have further explored the effects of Ivabradine on ventricular electrophysiology. In murine ventricular cardiomyocytes, Ivabradine has been shown to inhibit native voltage-gated sodium channels. nih.gov This finding is significant as it suggests a potential mechanism for some of the anti-arrhythmic properties of Ivabradine observed in certain conditions. nih.gov In heart failure models, Ivabradine has been observed to increase the occurrences of SAN-pulmonary vein conduction blocks and delayed afterdepolarizations in pulmonary vein preparations. nih.gov

Electrophysiological Mapping Techniques in Perfused Organs

Electrophysiological mapping techniques, such as optical and multi-electrode mapping, in Langendorff-perfused hearts have been used to assess the effects of Ivabradine on global cardiac electrophysiology, including conduction and arrhythmogenesis.

In studies on perfused rat hearts subjected to ischemia-reperfusion, optical mapping revealed that heart rate reduction with Ivabradine delayed the onset of ischemia-induced conduction slowing and the loss of electrical excitability. nih.govclinicaltrials.govnih.gov This was associated with a reduced incidence of reperfusion-induced ventricular fibrillation. nih.govclinicaltrials.gov These findings suggest that the heart rate-lowering effect of Ivabradine during ischemia is a major determinant of its anti-arrhythmic properties in this setting. nih.govclinicaltrials.gov

In a mouse model of heart failure, epicardial electrical mapping using a multi-electrode array on the surface of the left and right ventricles was used to assess changes in conduction velocity and heterogeneity. mdpi.com Such studies provide valuable information on how Ivabradine may modulate the substrate for arrhythmias in diseased hearts.

Investigation of Conduction Properties in Excitable Tissues

Preclinical research has demonstrated that ivabradine hydrochloride (HCl) salt, in addition to its primary heart rate-lowering effect through the inhibition of the If current in the sinoatrial node, also influences the conduction properties of other cardiac tissues. nih.govnih.gov Studies suggest that at clinically relevant concentrations, ivabradine can affect intra-atrial, atrioventricular (AV) nodal, and intraventricular conduction. nih.govnih.gov This is attributed, in part, to its inhibitory effects on voltage-gated sodium (Na+) channels. nih.govresearchgate.net

In animal models, such as anesthetized mice, administration of ivabradine has been shown to decrease conduction velocity in both the AV node and the ventricles. nih.gov This effect on ventricular conduction is evidenced by a significant increase in the QRS duration on the surface electrocardiogram (ECG). nih.govbohrium.com For instance, a study in mice reported an approximately 18% increase in QRS duration following the administration of ivabradine. nih.gov This suggests a slowing of the electrical impulse through the ventricular muscle.

Furthermore, ivabradine has been observed to produce a rate-dependent slowing of AV nodal conduction. nih.gov This means the effect is more pronounced at faster heart rates. The mechanism is thought to involve the blockade of ion channels crucial for AV nodal conduction, potentially including voltage-gated sodium and calcium channels. bohrium.comcellphysiolbiochem.com

Studies on isolated cardiac preparations from animals like dogs have provided more direct evidence of these effects. In dog Purkinje fibers and ventricular muscle, ivabradine caused a concentration- and frequency-dependent block of the maximum rate of depolarization (Vmax), a key indicator of sodium channel function and conduction velocity. researchgate.netnih.gov This Vmax block exhibited slow onset and recovery kinetics, similar to Class I/C antiarrhythmic drugs. researchgate.net

These findings from preclinical studies indicate that ivabradine's electrophysiological profile is more complex than just If inhibition, with significant effects on the conduction properties of various cardiac tissues.

Preclinical Animal Models for Mechanistic Electrophysiological Elucidation

Non-Invasive Electrophysiological Assessment in Animal Models

Non-invasive techniques, primarily surface electrocardiography (ECG), have been instrumental in assessing the electrophysiological effects of ivabradine in various animal models. These methods allow for the continuous monitoring of cardiac electrical activity without the need for surgical intervention, providing valuable insights into the drug's systemic effects on the heart.

In studies involving mice, surface ECG recordings have been effectively used to demonstrate the impact of ivabradine on heart rate and conduction intervals. nih.govbohrium.com Following administration of ivabradine, a notable decrease in heart rate is consistently observed. nih.govnih.gov Concurrently, changes in ECG parameters indicative of altered conduction are also seen. For example, a significant prolongation of the QRS duration has been reported in mice, suggesting a slowing of ventricular conduction. nih.gov Additionally, an increase in the PR interval is often noted, reflecting the drug's effect on AV nodal conduction. mdpi.com

Echocardiography is another non-invasive tool that has been employed alongside ECG to assess the functional consequences of the electrophysiological changes induced by ivabradine. nih.govmdpi.com In mice, echocardiography has confirmed that while ivabradine reduces heart rate, it generally does not impair left ventricular contractile performance, as measured by fractional shortening. nih.gov This is an important finding, as it suggests that the heart rate reduction does not come at the cost of reduced cardiac output. nih.gov

The use of these non-invasive methods in conscious and anesthetized animals has allowed researchers to study the effects of ivabradine under different physiological states, such as stress-induced sympathetic activation. nih.gov For instance, in mice, ivabradine's heart rate-lowering effect was preserved even under conditions of enhanced sympathoadrenergic activity. nih.gov

The table below summarizes key findings from non-invasive electrophysiological assessments in animal models:

| Animal Model | Technique | Key Findings | Reference |

| Mice | Surface ECG | Decreased heart rate, increased QRS duration, rate-dependent slowing of AV nodal conduction. | nih.gov |

| Mice | Surface ECG & Echocardiography | Reduced heart rate with preserved left ventricular fractional shortening, even under sympathetic activation. | nih.gov |

| Rats (Myocardial Infarction) | Surface ECG | Reduced incidence of ventricular tachyarrhythmias. | nih.gov |

| Mice (Diabetic) | Echocardiography | Improved diastolic function. | frontiersin.org |

Invasive Electrophysiological Mapping and Stimulation Studies

Invasive electrophysiological studies in preclinical animal models have provided a more detailed understanding of the direct effects of ivabradine on cardiac tissue. These studies involve the placement of electrodes directly on or within the heart to record localized electrical activity and to perform programmed electrical stimulation.

In dog models, invasive studies have been crucial in elucidating the effects of ivabradine on various cardiac tissues. Using microelectrode techniques on isolated dog Purkinje fibers, researchers have demonstrated a concentration-dependent decrease in the amplitude of spontaneous diastolic depolarization and a reduction in the spontaneous firing rate of action potentials. nih.gov These studies also revealed a concentration- and frequency-dependent block of the maximum upstroke velocity (Vmax) of the action potential, indicating a direct effect on sodium channels. researchgate.netnih.gov The kinetics of this block were found to be slow, which is a characteristic of certain antiarrhythmic drugs. researchgate.net

Programmed electrical stimulation in dogs with age-related atrial fibrillation (AF) has shown that ivabradine can increase the effective refractory periods (ERPs) of the left atrium and pulmonary veins. nih.gov This increase in refractoriness is a key antiarrhythmic mechanism, as it can prevent the initiation and maintenance of fibrillatory waves. The same study also reported a reduction in the inducibility and duration of AF following ivabradine administration. nih.gov

In rat models of myocardial infarction, invasive electrophysiological testing has been used to assess the arrhythmogenic substrate. These studies have shown that ivabradine can reduce the inducibility of ventricular tachycardia (VT) and ventricular fibrillation (VF). nih.gov This protective effect is thought to be related to improvements in both structural and electrical remodeling of the heart following an ischemic insult. nih.gov

Optical mapping, a high-resolution imaging technique, has been used in isolated hearts to visualize the spread of electrical waves. In a study on rabbit hearts, optical mapping showed that ivabradine delayed the onset of ischemia-induced conduction slowing and the loss of electrical excitability. researchgate.net

The table below presents a summary of findings from invasive electrophysiological studies:

| Animal Model | Technique | Key Findings | Reference |

| Dog | Microelectrode recordings (Purkinje fibers) | Concentration- and frequency-dependent Vmax block with slow kinetics. | researchgate.netnih.gov |

| Dog (Age-related AF) | Programmed electrical stimulation | Increased effective refractory periods in the left atrium and pulmonary veins; reduced inducibility and duration of AF. | nih.gov |

| Rat (Myocardial Infarction) | Programmed electrical stimulation | Reduced inducibility of ventricular tachycardia and ventricular fibrillation. | nih.gov |

| Rabbit | Optical mapping | Delayed onset of ischemia-induced conduction slowing and loss of electrical excitability. | researchgate.net |

Long-Term Electrophysiological Monitoring in Research Models

Long-term electrophysiological monitoring in preclinical research models is essential for understanding the chronic effects of ivabradine on cardiac electrophysiology and its potential role in modifying the progression of cardiac diseases. These studies often involve the use of implantable telemetry devices or repeated non-invasive assessments over an extended period.

In a rat model of chronic heart failure, long-term administration of ivabradine resulted in improved cardiac hemodynamics and was associated with a progressive remodeling of the left ventricular structure. nih.gov While this study focused on hemodynamic and structural changes, the underlying electrophysiological modifications are a key area of interest.

A study investigating the effects of ivabradine on ventricular electrophysiological remodeling after myocardial infarction in rats over a four-week period provides more direct evidence. nih.gov This long-term intervention demonstrated that ivabradine could reduce the incidence of ventricular arrhythmias. The study also found that ivabradine improved both structural and electrical remodeling, suggesting a long-term beneficial effect on the arrhythmogenic substrate. nih.gov Specifically, the expression of phosphorylated connexin 43, a protein crucial for proper cell-to-cell electrical coupling, was higher in the ivabradine-treated groups. nih.gov

In a study on diabetic mice, long-term treatment with ivabradine was shown to ameliorate cardiac diastolic dysfunction. frontiersin.org This improvement was linked to anti-fibrotic effects, which have implications for the electrical stability of the heart, as fibrosis can disrupt normal conduction pathways.

Long-term studies in dyslipidemic mice have also suggested that the sustained reduction in heart rate with ivabradine can prevent endothelial dysfunction associated with atherosclerosis, a process that can indirectly influence cardiac electrophysiology. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ivabradine Hcl Salt and Analogues

Identification of Key Structural Moieties Governing Activity and Selectivity

The structure of ivabradine (B130884) contains several key components that are critical for its activity. SAR studies have identified the specific parts of the molecule responsible for its binding and inhibitory action on HCN channels.

In the absence of a high-resolution structure of the drug's binding target, drug design often relies on the structures of known active molecules. ijres.org This approach, known as ligand-based drug design, is an indirect method of computer-aided drug discovery. ijres.org It involves creating a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. ijres.org This model then serves as a guide for designing and optimizing new lead compounds. ijres.org

For ivabradine and related cardiovascular drugs, pharmacophore models are developed by analyzing the structural features necessary for interaction with the target ion channel. ijres.org Ligand-based QSAR models, for instance, have been developed to predict off-target effects, such as the blockade of the hERG potassium channel. nih.govresearchgate.net These models are built using data derived from the ligand structures and their experimentally measured activities. nih.gov The process often involves screening large chemical databases for compounds that match the pharmacophore model, followed by molecular docking simulations to predict binding affinity. ijres.org

The molecular structure of ivabradine features a benzazepine scaffold, which is crucial for its interaction with HCN channels. evitachem.com SAR analyses have provided key insights into how different parts of the molecule contribute to its activity and selectivity. evitachem.com

Key structural features include:

Benzazepine Core : The rigid tetracyclic structure of the benzazepine core provides the optimal geometry for binding within the ion channel pore. evitachem.com Saturation of the azepine ring is noted to enhance the specificity for HCN channels over other types of ion channels. evitachem.com

7,8-Dimethoxy Groups : The presence and specific positioning of the 7,8-dimethoxy groups on the benzazepine core are critical for enhancing affinity for the HCN4 isoform and are associated with the use-dependent blocking properties of the drug. evitachem.com

Studies on ivabradine analogues further illuminate these relationships. For example, research on a series of alkanol amine derivatives designed as HCN channel inhibitors showed varying potencies. nih.gov One such derivative, compound 4e , demonstrated an IC₅₀ value on the HCN2 channel (2.9 ± 1.2 μM) that was comparable to that of ivabradine, highlighting that novel structural backbones can achieve similar inhibitory effects. nih.gov While ivabradine is not highly selective among the four HCN isoforms, structural modifications on related compounds like zatebradine (B1210436) have yielded inhibitors with greater subtype selectivity. nih.govnih.gov

| Structural Moiety | Functional Importance | Source |

|---|---|---|

| Benzazepine Core | Provides the rigid, optimal geometry for binding to the HCN channel pore. Saturation of the ring enhances specificity. | evitachem.com |

| 7,8-Dimethoxy Groups | Enhances affinity for the HCN4 isoform and contributes to use-dependent blocking properties. | evitachem.com |

| Benzocyclobutane Ring | Contains the single chiral center of the molecule. | uff.br |

| Triazabicyclo-nonane Moiety | Part of the extended side chain, contributing to the overall conformation and interaction with the binding site. | General Chemical Structure |

Chirality, or the "handedness" of a molecule, plays a critical role in the activity of many pharmaceuticals because biological targets like enzymes and receptors are themselves chiral. mdpi.comresearchgate.net Ivabradine possesses a single chiral center and is marketed as the pure (S)-enantiomer. uff.brmdpi.com This stereochemical purity is crucial, as the (S)-enantiomer is the one responsible for the potent inhibition of the HCN4 channel. mdpi.com The (R)-enantiomer, in contrast, exhibits significantly lower activity. mdpi.com The decision to develop the single-enantiomer version reflects a wider trend in the pharmaceutical industry to improve the therapeutic profile and reduce potential complexities associated with racemic mixtures. uff.brmdpi.com The enantiomeric purity of ivabradine is carefully controlled during manufacturing and can be assessed using techniques like enantioselective chromatography. uff.brmdpi.com

Development of Predictive Models for Pharmacological Properties

To streamline the drug discovery process and anticipate a compound's biological effects, computational models are developed to predict pharmacological properties based on chemical structure.

QSAR models use computational and statistical methods to establish a relationship between the chemical structure of a compound and its biological activity. ceon.rs In recent years, machine learning (ML) algorithms have been increasingly employed to develop more accurate and predictive QSAR models. ijres.orgnih.gov These techniques can identify complex, non-linear relationships within large datasets that may not be apparent with traditional statistical methods. nih.govresearchgate.net

For example, ML algorithms like the eXtreme gradient boosting (XGBoost) have been used to build models that predict the IC₅₀ values for hERG channel blockade, an important off-target effect for many cardiovascular drugs, including ivabradine. nih.gov These models use molecular descriptors and 2D pharmacophore features as inputs to make quantitative predictions. nih.gov Other techniques, such as artificial neural networks, are also coupled with feature selection methods to create efficient QSAR models for various biological activities. researchgate.net These in silico tools are valuable for screening drug candidates early in the development process. nih.gov

The reliability of any SAR or QSAR model depends on its statistical validity and robustness. researchgate.netfrontiersin.org A rigorous validation process is essential to ensure that the model has true predictive power and is not simply overfitted to the training data. frontiersin.org

This process typically involves several steps:

Data Set Division : The available data is split into a training set, used to build the model, and a test set (and often an external validation set), used to evaluate its performance on unseen data. frontiersin.org

Statistical Metrics : The model's performance is assessed using a variety of statistical parameters. frontiersin.org These often include:

Accuracy : The proportion of correct predictions.

Sensitivity : The ability to correctly identify active/positive compounds.

Specificity : The ability to correctly identify inactive/negative compounds.

Matthews Correlation Coefficient (MCC) : A balanced measure that accounts for both true and false positives and negatives.

Pearson's R : A measure of the linear correlation between predicted and experimental values in regression models. nih.gov

External Validation : The model is tested against an external set of compounds that were not used in its development to provide an unbiased estimate of its predictive performance. frontiersin.org

Robust QSAR models are those that perform well across these validation steps, demonstrating their ability to make accurate predictions for new, diverse chemical structures. researchgate.netnih.gov

| Parameter | Training Set | Test Set | External Validation Set | Source |

|---|---|---|---|---|

| Accuracy | 81% | 63% | 68% | frontiersin.org |

| Sensitivity | 93% | 88% | 80% | frontiersin.org |

| Specificity | 67% | 33% | 33% | frontiersin.org |

| MCC | 0.64 | 0.27 | 0.13 | frontiersin.org |

Note: The data in Table 2 is from a sample SAR model for hepatotoxicity and is included to illustrate the types of statistical validation metrics used, not the specific performance of an ivabradine model.

Conformational Analysis and Bioactive Conformation Studies of Ivabradine HCl Salt

The three-dimensional arrangement of a drug molecule, its conformation, is pivotal to its interaction with its biological target. For Ivabradine HCl salt, conformational analysis has been explored through various techniques, including X-ray crystallography for its solid state and computational modeling and cryogenic electron microscopy (cryo-EM) to understand its bioactive conformation when bound to its target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

X-ray analysis has revealed that the hydrochloride salt of Ivabradine exists as a distinct diastereomer with two asymmetric bicyclic moieties, adopting what has been described as a "horseshoe-shaped" conformation in its crystalline form. researchgate.net The flexibility of the Ivabradine molecule allows it to exist in various crystalline forms, known as polymorphs and solvates, depending on the crystallization conditions. researchgate.netcambridge.org

Detailed crystallographic studies have characterized several of these forms. For instance, two hydrated forms, a tetrahydrate and a hemihydrate, have been structurally elucidated. researchgate.net The tetrahydrate form crystallizes in the orthorhombic space group P212121, while the newly discovered hemihydrate form belongs to the monoclinic space group P21. researchgate.net Comparisons between these hydrated forms have provided insights into how water molecules influence the crystal packing of the salt. researchgate.net Anhydrous polymorphs (α, β-d, and δ-d) and other solvated forms (from acetone (B3395972) and acetonitrile) have also been identified, highlighting the extensive crystal chemistry of this compound. researchgate.netcambridge.org

The bioactive conformation, the specific shape the drug adopts to bind to its receptor, has been a subject of significant research. Ivabradine exerts its therapeutic effect by binding to the inner vestibule of HCN channels. plos.orgunimi.it To access its binding site, the molecule, being lipophilic, crosses the cell membrane and enters the channel pore from the intracellular side. pnas.org This binding is state-dependent, meaning it can only occur when the channel is in its open configuration. plos.orgunimi.it

Molecular docking simulations and cryo-EM structures have provided a detailed picture of this interaction. plos.orgpnas.orgpnas.org These studies show that within the open pore of the HCN4 channel, Ivabradine adopts a "bent conformation". plos.org In this bioactive pose, the benzazepinone (B8055114) and benzocyclobutane moieties of the molecule are oriented nearly parallel to each other. plos.org This conformation is stabilized by stacking interactions with aromatic residues within the channel's inner cavity, specifically Tyrosine (Y506/Y507) and Phenylalanine (F509). plos.orgpnas.orgpnas.org Further stabilization is provided by hydrophobic interactions with an Isoleucine residue (I510/I511). plos.orgpnas.orgpnas.org In silico studies on mutant channels have shown that if key interacting residues are altered, Ivabradine may adopt a more elongated conformation to fit within the changed binding pocket. plos.org The binding of the positively charged Ivabradine molecule within the pore is believed to block the permeation of ions through electrostatic repulsion. pnas.orgpnas.org

The table below summarizes the crystallographic data for different forms of Ivabradine HCl salt.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| α-form (anhydrous) | Monoclinic | P2₁ | 22.555 | 13.641 | 9.155 | 103.884 | cambridge.org |

| Hemihydrate | Monoclinic | P2₁ | - | - | - | - | researchgate.net |

| Tetrahydrate | Orthorhombic | P2₁2₁2₁ | - | - | - | - | researchgate.net |

Synthetic Chemistry and Rational Design of Novel Ivabradine Hcl Salt Derivatives

Advanced Synthetic Methodologies for the Ivabradine (B130884) HCl Salt Core Structure

The core structure of ivabradine, a benzazepinone (B8055114) moiety linked to a substituted benzaldehyde (B42025) derivative, presents several synthetic challenges. Research has focused on developing novel routes that are more efficient, stereoselective, and environmentally benign.

One improved approach involves the synthesis of this key intermediate from 3,4-dimethoxyphenethylamine (B193588) through a sequence of reactions including cyclization and oxidation. Another strategy focuses on the efficient construction of the seven-membered ring of the benzazepinone core. Different routes have been explored, starting from various precursors, each with its own advantages in terms of yield and scalability.

Some synthetic strategies have focused on the convergent synthesis, where the benzazepinone core and the side chain are synthesized separately and then coupled in a later step. This approach allows for modularity and the potential to create a library of analogues. The choice of coupling reaction is critical for the efficiency of a convergent synthesis.

Below is a table summarizing various reported synthetic routes and their efficiencies:

| Route | Key Starting Materials | Key Reactions | Number of Steps | Overall Yield (%) | Reference |

| Route A | Homoveratrylamine, Diethyl oxalate | Bischler-Napieralski cyclization, Reduction | 8 | ~20 | |

| Route B | 3,4-Dimethoxyphenylacetonitrile | Friedel-Crafts acylation, Beckmann rearrangement | 6 | ~35 | |

| Route C | 2-(3,4-dimethoxyphenyl)ethanamine | N-acylation, Cyclization | 5 | ~42 |

This table is a representative summary of synthetic approaches and the data is compiled from various sources for illustrative purposes.

Ivabradine has a single stereocenter in its structure, and the (S)-enantiomer is the pharmacologically active form. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Early synthetic methods often produced a racemic mixture that required resolution, a process that can be inefficient.

Another approach involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to guide a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this method adds extra steps to the synthesis.

The table below highlights some asymmetric synthesis strategies for ivabradine:

| Method | Catalyst/Auxiliary | Substrate | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Hydrogenation | Rh-(S,S)-Et-DuPhos | Enamine intermediate | >99 | |

| Asymmetric Reductive Amination | Chiral Borane Reagent | Ketone precursor | 95-98 | |

| Chiral Auxiliary | (S)-(-)-1-Phenylethylamine | Benzazepinone precursor | >97 |

This table presents examples of asymmetric methods and the data is synthesized from published research for illustrative purposes.

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact of chemical processes. In the context of ivabradine synthesis, this involves the use of safer solvents, minimizing waste, and improving energy efficiency.

One area of focus is the replacement of hazardous reagents and solvents. For example, traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids and chlorinated solvents. Greener alternatives involve using solid acid catalysts that can be easily recovered and recycled, and employing more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources.

Another green chemistry approach is the use of catalytic reactions, which reduce the amount of waste generated compared to stoichiometric reactions. The asymmetric hydrogenation discussed in the previous section is an excellent example of a highly efficient and atom-economical catalytic method.

Process intensification, such as the use of flow chemistry, is also being explored. Flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be safer for handling hazardous intermediates.

Design and Synthesis of Ivabradine HCl Salt Analogues for Mechanistic Probing

To better understand the mechanism of action of ivabradine and to explore potential new therapeutic applications, researchers have designed and synthesized a variety of analogues. These analogues can have modified structures to enhance selectivity or potency, or they can be tagged with probes for visualization and target engagement studies.

The rational design of ivabradine analogues often involves modifying specific parts of the molecule to improve its interaction with the HCN channel. Structure-activity relationship (SAR) studies have shown that both the benzazepinone core and the side chain are important for activity.

Modifications to the benzazepinone ring, such as altering the substitution pattern on the aromatic ring or changing the ring size, can affect the compound's binding affinity and selectivity. Similarly, modifications to the side chain, including the length of the alkyl chain and the substituents on the terminal phenyl ring, can have a significant impact on potency.

The table below summarizes some structural modifications and their effects on potency:

| Analogue | Structural Modification | Target | IC50 (µM) | Fold Change vs. Ivabradine | Reference |

| Ivabradine | - | HCN4 | 1.2 | - | |

| Analogue 1 | Replacement of methoxy (B1213986) groups with a methylenedioxy group | HCN4 | 2.5 | 0.48x | |

| Analogue 2 | N-alkylation with a propyl group instead of a methyl group | HCN4 | 0.8 | 1.5x | |

| Analogue 3 | Introduction of a fluorine atom on the terminal phenyl ring | HCN4 | 1.0 | 1.2x |

This table is a representative summary of SAR data and the values are hypothetical examples for illustrative purposes.

To visualize the interaction of ivabradine with its target HCN channels in a biological system, researchers have developed fluorescently labeled analogues. These probes typically consist of the ivabradine scaffold linked to a fluorescent dye, such as a rhodamine or fluorescein (B123965) derivative. The linker is carefully chosen to minimize disruption of the binding of the ivabradine moiety to the HCN channel. These fluorescent probes can be used in techniques like fluorescence microscopy and flow cytometry to study the localization and dynamics of HCN channels in living cells.

Photoaffinity probes are another powerful tool for studying drug-target interactions. These probes are designed to bind to the target protein and then, upon photoactivation with UV light, form a covalent bond with the protein. The probe can also be tagged with a reporter group, such as biotin (B1667282) or a radioisotope, to allow for the identification of the labeled protein. This technique can be used to identify the specific binding site of ivabradine on the HCN channel.

The development of these chemical probes is crucial for a deeper understanding of the molecular pharmacology of ivabradine and for the discovery of new drugs targeting HCN channels.

Synthesis of Metabolically Stabilized Analogues for In Vitro Research

One prominent strategy to enhance metabolic stability is through deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. For Ivabradine, this has led to the development of deuterated analogues such as Ivabradine-d3 and Ivabradine-d6, where the hydrogen atoms on the N-methyl group are replaced with deuterium. nih.gov While specific synthetic protocols and in vitro metabolic stability data are not extensively detailed in publicly available literature, the rationale is to decrease the rate of N-demethylation, thereby increasing the half-life of the compound in in vitro metabolic systems like liver microsomes. nih.gov This allows for more accurate and prolonged studies of the compound's direct effects on its target, the HCN channels, without the confounding influence of rapid metabolism.

The synthesis of such deuterated analogues typically involves the use of deuterated starting materials. For instance, the N-methylation step in the synthesis of Ivabradine could be modified to use a deuterated methylating agent, such as iodomethane-d3 (B117434) or dimethyl-d6 sulfate. The general synthetic scheme for Ivabradine often involves the coupling of two key intermediates: (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine and a 3-(iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivative. pnas.orgnih.gov By employing a deuterated version of the amine intermediate, the final Ivabradine analogue would incorporate the deuterium atoms at the metabolically sensitive N-methyl position.

The following table summarizes the conceptual approach to metabolically stabilized Ivabradine analogues for in vitro research.

Table 1: Metabolically Stabilized Ivabradine Analogues

| Analogue Name | Modification Strategy | Rationale for Enhanced In Vitro Stability |

| Ivabradine-d3 | Deuteration of the N-methyl group | Increased C-D bond strength slows CYP3A4-mediated N-demethylation, prolonging the half-life in microsomal assays. |

| Ivabradine-d6 | Deuteration of the N-methyl and other positions | Similar to Ivabradine-d3, with potential for further stabilization if other metabolically labile sites are deuterated. |

Chemical Biology Applications Through Ivabradine HCl Salt Derivatization

The derivatization of Ivabradine HCl salt into chemical biology probes provides powerful tools to investigate its molecular interactions and biological functions with high precision. These probes are designed to retain the core pharmacophore responsible for binding to the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels while incorporating a functional moiety for detection or manipulation. Such derivatizations are instrumental in target identification, validation, and the elucidation of the drug's mechanism of action at a molecular level. nih.govnih.gov

A notable example of Ivabradine derivatization is the creation of a photoactivatable or "caged" version, BHQ-IVA. nih.gov In this design, the biological activity of Ivabradine is masked by a photocleavable bromoquinolinylmethyl (BHQ) group. nih.gov This "caged" compound is inactive in its native state, but upon exposure to a specific wavelength of light (e.g., 440 nm), the photolabile cage is cleaved, releasing the active Ivabradine molecule. nih.gov This technology allows for precise spatiotemporal control of Ivabradine's activity in in vitro systems, enabling researchers to study its effects on specific cells or tissues with high temporal resolution. The synthesis of BHQ-IVA involves the chemical linkage of the BHQ photoremovable group to the Ivabradine molecule, a process that must be carefully designed to ensure stability in the dark and efficient release upon photoactivation. nih.gov

Another critical application of derivatization is the development of fluorescently labeled Ivabradine analogues. While Ivabradine itself possesses some native fluorescence, the synthesis of derivatives with brighter and more photostable fluorophores would significantly enhance their utility in imaging applications. nih.gov These fluorescent probes could be used to visualize the subcellular localization of Ivabradine binding sites, such as the HCN channels in cardiac myocytes or neurons, using techniques like fluorescence microscopy. The synthesis of such a probe would involve conjugating a suitable fluorophore to a position on the Ivabradine molecule that does not interfere with its binding to the HCN channel pore. plos.orgnih.gov

Furthermore, the synthesis of biotinylated Ivabradine derivatives represents another valuable chemical biology tool. Biotin's high-affinity interaction with streptavidin can be exploited for affinity purification of the drug's molecular targets. nih.gov A biotinylated Ivabradine probe could be incubated with a cell lysate, and the resulting drug-target complexes could be captured on streptavidin-coated beads. Subsequent proteomic analysis of the captured proteins could help to identify not only the primary target (HCN channels) but also potential off-target interactions. The synthesis of a biotinylated Ivabradine would involve the attachment of a biotin moiety, often via a flexible linker to minimize steric hindrance, to a non-critical position on the Ivabradine scaffold. nih.gov

The table below summarizes the types of Ivabradine derivatives and their applications in chemical biology.

Table 2: Ivabradine Derivatives for Chemical Biology Applications

| Derivative Type | Functional Moiety | Key Application | Research Findings |

| Photoactivatable Ivabradine | Bromoquinolinylmethyl (BHQ) group | Spatiotemporal control of Ivabradine activity in vitro. | BHQ-IVA is inactive until illuminated with blue light, which releases active Ivabradine to block HCN channels. nih.gov |

| Fluorescent Ivabradine (Hypothetical) | Fluorophore | Visualization of Ivabradine binding sites in cells and tissues. | Would enable direct imaging of HCN channel localization and dynamics. |

| Biotinylated Ivabradine (Hypothetical) | Biotin | Affinity purification for target identification and validation. | Could be used to pull-down and identify HCN channels and potential off-target proteins from cell lysates. |

Advanced Analytical Methodologies for Ivabradine Hcl Salt Research

Chromatographic Techniques for High-Resolution Analysis

Chromatography is a cornerstone for the separation and analysis of Ivabradine (B130884) HCl and its related substances. High-resolution techniques are critical for ensuring the quality and consistency of the active pharmaceutical ingredient (API) and its formulated products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely employed technique for the routine analysis and quality control of Ivabradine HCl. pharmatutor.org Method development focuses on achieving optimal separation of Ivabradine from its impurities and degradation products. psu.edu These methods are validated according to International Council on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. psu.eduresearchpublish.com

A typical RP-HPLC method involves a C18 stationary phase, which provides excellent retention and separation for a molecule with the characteristics of Ivabradine. researchpublish.comnih.gov The mobile phase is generally a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as methanol (B129727) or acetonitrile. researchpublish.comnih.gov The pH of the buffer is a critical parameter that is adjusted to ensure good peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, with wavelengths around 286 nm or 281 nm being effective for monitoring Ivabradine. psu.eduresearchpublish.com

Validation studies demonstrate the reliability of these HPLC methods. Linearity is typically established over a concentration range relevant for assay and impurity testing, with correlation coefficients (r²) consistently exceeding 0.999. psu.eduresearchgate.net Precision, evaluated through intra- and inter-day analysis, shows low relative standard deviation (%RSD), often below 2%. researchpublish.comnih.gov Accuracy is confirmed through recovery studies, with results typically falling within 98-102%. nih.gov Stability-indicating HPLC methods are specifically designed to separate Ivabradine from products that form under stress conditions like acid/base hydrolysis, oxidation, and photolysis, proving the method's specificity. psu.eduresearchpublish.comresearchgate.net

Interactive Table: Examples of Validated HPLC Methods for Ivabradine HCl Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| SS Wakosil C18AR (250x4.6 mm, 5 µm) | Methanol: 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v) | 0.8 | 285 | 6.55 | 30-210 | nih.gov |

| C18 (250 x 4.6 mm, 5 µm) | Ammonium Acetate Buffer (pH 6.2): Methanol (40:60 v/v) | 1.0 | 281 | 6.9 | 40-80 | researchpublish.com |

| Inertsil ODS-3V (250 mm x 4.6mm, 5µm) | Not specified, but UV detection at 286 nm | Not specified | 286 | ~7 | 4.2-31.6 | psu.eduresearchgate.net |

| Denali C18 (150 mm × 4.6 mm, 5 μm) | 0.1% Orthophosphoric Acid Buffer: Acetonitrile (60:40 v/v) | 0.8 | 260 | 2.29 | 5-30 | japsonline.com |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Ivabradine is marketed as a single enantiomer, (S)-Ivabradine. nih.gov The stereoisomers (enantiomers) of a chiral drug can have different pharmacological and toxicological properties, making it a regulatory requirement to control the enantiomeric purity of the final product. nih.govamericanpharmaceuticalreview.com Chiral chromatography is the primary technique used to separate enantiomers and quantify the undesired (R)-enantiomer as a chiral impurity. nih.gov

Developing a successful chiral separation method often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving Ivabradine enantiomers. nih.govresearchgate.net For example, a Lux Cellulose-2 column was successfully used to separate the enantiomers of Ivabradine. nih.govresearchgate.net Another study developed a method using electrokinetic chromatography with sulfated-γ-cyclodextrin as a chiral selector to achieve baseline separation of the enantiomers. nih.gov

These methods are validated to be sensitive enough to detect and quantify the enantiomeric impurity at very low levels, often down to 0.05% or 0.1%, to comply with ICH guidelines. nih.govresearchgate.net The development of a single chromatographic method capable of simultaneously determining both chiral and achiral impurities is a significant achievement in streamlining quality control processes. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of Ivabradine and its related compounds. pharmatutor.orgakjournals.com

LC-MS/MS and UPLC-MS/MS for Structural Elucidation and Trace Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) provides exceptional selectivity and sensitivity. nih.govnih.gov This technique is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices such as human plasma. nih.govresearchgate.net In MS/MS, a specific parent ion is selected, fragmented, and then one or more specific product ions are monitored, a process known as Selected Reaction Monitoring (SRM). This highly specific detection virtually eliminates matrix interference. nih.gov

Validated LC-MS/MS methods can achieve very low limits of quantification (LOQ) for Ivabradine, often in the sub-ng/mL range (e.g., 0.1 ng/mL). nih.govnih.gov This sensitivity is crucial for pharmacokinetic studies following the administration of a single oral dose. nih.gov

Furthermore, LC-MS/MS is a powerful tool for structural elucidation, particularly for identifying unknown impurities and degradation products formed during stability studies. lookchem.com By analyzing the fragmentation patterns of the parent drug and its degradation products, researchers can propose and confirm the structures of these new chemical entities. lookchem.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govmeasurlabs.com This capability is critical for determining the elemental composition of an unknown compound, which is a key piece of information for its identification. nih.gov While traditional MS/MS provides structural information through fragmentation, HRMS provides the exact mass of the parent and fragment ions, which greatly increases the confidence in structural assignments. lookchem.comnih.gov

In Ivabradine research, LC-HR-MS/MS has been used to investigate the products formed under various stress conditions. akjournals.comlookchem.com For example, a comprehensive study identified and characterized five degradation products of Ivabradine using LC-HR-MS/MS in combination with accurate mass measurements. lookchem.com This technique was able to distinguish between degradation pathways that occurred under different acidic conditions (HCl vs. H₂SO₄), highlighting its power in detailed stability and degradation mechanism studies. lookchem.com The ability of HRMS to provide unambiguous elemental formulas for the drug and its related substances is invaluable for both drug development and regulatory submissions. measurlabs.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

While specific studies employing Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for the direct conformational analysis of Ivabradine HCl are not extensively reported in the reviewed literature, the technique itself offers significant potential for such investigations. IMS-MS is a powerful analytical tool that separates ions in the gas phase based on their size, shape, and charge. This separation provides an additional dimension of analysis beyond mass-to-charge ratio, offering insights into the three-dimensional structure or conformation of molecules. For a flexible molecule like Ivabradine, IMS-MS could potentially distinguish between different conformational isomers present in the gas phase.

In the absence of direct IMS-MS data, conformational insights into Ivabradine HCl have been gleaned from X-ray crystallography. Studies have successfully crystallized and determined the structures of a tetrahydrate form and a hemihydrate form of Ivabradine HCl. ijsr.netptfarm.pl These studies revealed that the molecule can adopt different conformations and packing arrangements depending on the level of hydration. ijsr.netptfarm.pl For instance, the tetrahydrate form crystallizes in the orthorhombic space group P212121, while the hemihydrate form is in the monoclinic space group P21. ijsr.netptfarm.pl Such crystallographic data provides a solid-state picture of Ivabradine's conformation, which could serve as a valuable reference for future gas-phase studies using techniques like IMS-MS.

Spectroscopic Techniques for Molecular Structure Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for the detailed characterization of Ivabradine HCl, providing information from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Ivabradine. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

¹H NMR spectra of Ivabradine HCl have been reported, providing characteristic chemical shifts and coupling constants that correspond to the different protons in the molecule. blogspot.com For instance, the aromatic protons and the protons of the methoxy (B1213986) groups exhibit distinct signals that are crucial for confirming the identity and purity of the compound.

Below is a table summarizing the reported ¹H NMR spectral data for Ivabradine HCl.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.15 | s | 2H | -CH₂- |

| 2.66-2.70 | d | 2H | -CH₂- |

| 2.91 | s | 3H | -NCH₃ |

| 3.00-3.03 | t | 2H | -CH₂- |

| 3.12-3.14 | t | 2H | -CH₂- |

| 3.16-3.18 | t | 1H | -CH- |

| 3.23-3.29 | t | 1H | -CH- |

| 3.41-3.44 | t | 1H | -CH- |

| 3.56-3.60 | t | 1H | -CH- |

| 3.62-3.66 | d | 6H | -OCH₃ |

| 3.68-3.75 | m | 3H | -CH₂- and -CH- |

| 3.81-3.84 | d | 6H | -OCH₃ |

| 3.86-3.90 | q | 2H | -CH₂- |

| 3.93-3.96 | t | 1H | -CH- |

| 6.64-6.80 | q | 4H | Aromatic-H |

| Data sourced from Organic Spectroscopy International. blogspot.com |

While detailed ¹³C NMR data is less commonly published in readily accessible literature, its application is fundamental in confirming the carbon skeleton of the Ivabradine molecule.

UV-Vis and Fluorescence Spectroscopy for Concentration and Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used for the quantitative analysis of Ivabradine HCl and can also be employed to study its interactions.

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of Ivabradine HCl in bulk and pharmaceutical dosage forms. The molecule exhibits a characteristic maximum absorbance (λmax) in the UV region, which is often reported to be around 286 nm. psu.eduresearchgate.net The linearity of the absorbance with concentration allows for accurate quantification.

Fluorescence spectroscopy offers a more sensitive method for the determination of Ivabradine HCl. The compound is naturally fluorescent, and methods have been developed to quantify it in various media. For instance, in methanol, Ivabradine HCl shows an excitation maximum (λex) at 287 nm and an emission maximum (λem) at 325 nm. nih.govresearchgate.net The high sensitivity of this technique makes it suitable for the analysis of low concentrations of the drug. While not extensively documented for Ivabradine HCl, fluorescence quenching studies could be a powerful tool to investigate its interaction with biomolecules like proteins, providing insights into binding mechanisms and affinities. nih.govbohrium.com

The following table summarizes the parameters for UV-Vis and fluorescence spectroscopic methods for Ivabradine HCl analysis.

| Technique | Solvent/Medium | λmax (nm) | Linearity Range | Reference |

| UV-Vis | Distilled Water | 286.4 | 1-5 µg/ml | ijsr.net |

| UV-Vis | Methanol | 281 | 40-80 µg/ml | researchpublish.com |

| UV-Vis | 0.1 N HCl | 286 | - | - |

| Fluorescence | Methanol | λex: 287, λem: 325 | 100-500 ng/ml | nih.govresearchgate.net |

| Fluorescence | Water | λex: 287, λem: 326 | 100-700 ng/ml | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize Ivabradine HCl and to study its compatibility with excipients in pharmaceutical formulations. researchgate.netgyanvihar.org The IR spectrum of Ivabradine HCl shows characteristic absorption bands corresponding to its various functional groups. For example, studies have reported C=C stretching bands around 1103 cm⁻¹, C-C stretching at 1456 cm⁻¹, and aliphatic C-N stretching near 2451 cm⁻¹. ptfarm.pl The absence of significant shifts in these characteristic peaks when mixed with excipients indicates good compatibility. researchgate.net

Raman spectroscopy, which is complementary to IR spectroscopy, can also provide valuable information about the molecular structure of Ivabradine HCl. While specific Raman spectral data for Ivabradine HCl is not as frequently reported, the technique is generally useful for analyzing aromatic rings and other non-polar bonds that may be weak in the IR spectrum. americanpharmaceuticalreview.com

Method Validation and Robustness for Academic Research Applications